![molecular formula C10H21NO4Si B14412640 1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 81137-57-7](/img/structure/B14412640.png)
1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a unique compound belonging to the class of bicyclic compounds It features a silicon atom integrated into its bicyclic structure, which is further functionalized with a methoxypropyl group
Métodos De Preparación
The synthesis of 1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves multiple steps. One common method starts with the reaction of a suitable precursor containing the bicyclic core with 3-methoxypropyl chloride under specific conditions to introduce the methoxypropyl group. The reaction conditions often require the presence of a base to facilitate the substitution reaction . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with molecular targets through its functional groups. The methoxypropyl group can participate in hydrogen bonding and other interactions, while the silicon atom can engage in unique bonding interactions due to its position in the periodic table . These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane include:
1-Chloromethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Differing by the presence of a chloromethyl group instead of a methoxypropyl group.
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane: Featuring a phosphorous atom instead of silicon and different substituents.
These comparisons highlight the unique properties of this compound, particularly its silicon-based bicyclic structure and methoxypropyl functionalization.
Propiedades
Número CAS |
81137-57-7 |
|---|---|
Fórmula molecular |
C10H21NO4Si |
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
1-(3-methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H21NO4Si/c1-12-6-2-10-16-13-7-3-11(4-8-14-16)5-9-15-16/h2-10H2,1H3 |
Clave InChI |
BNQUMWHKSQCLCN-UHFFFAOYSA-N |
SMILES canónico |
COCCC[Si]12OCCN(CCO1)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


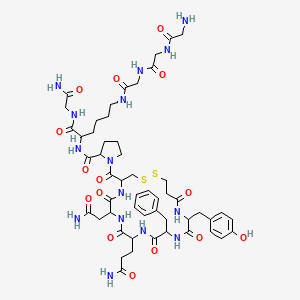
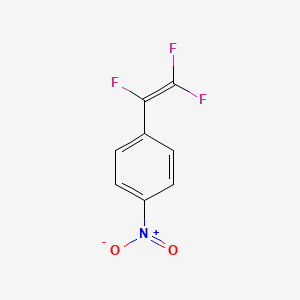
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)
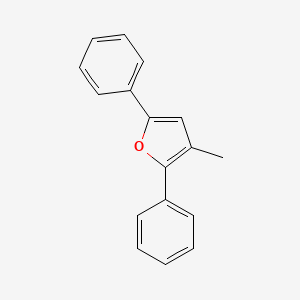


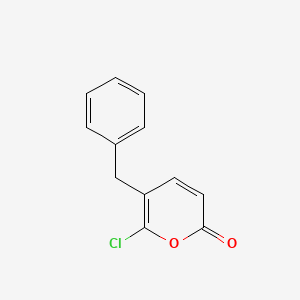
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
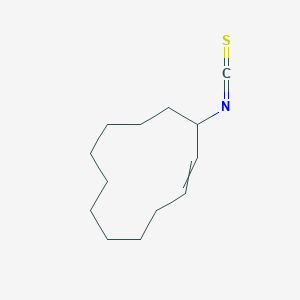
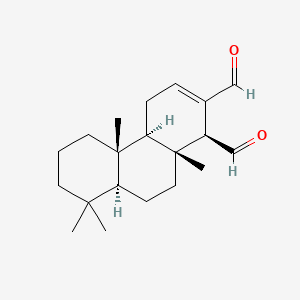
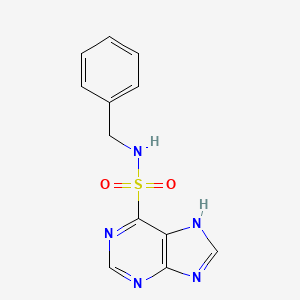
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
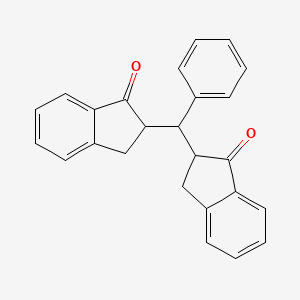
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
